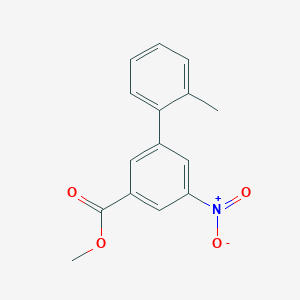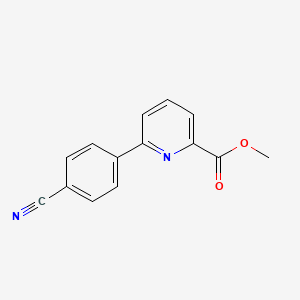
Methyl 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate is a chemical compound characterized by its molecular structure, which includes a fluorine atom, a methoxy group, and a benzoate ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate typically involves a multi-step reaction process. One common method is the Friedel-Crafts acylation reaction, where 3,5-dimethoxybenzene is reacted with 2-fluorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency. The use of advanced catalysts and optimized reaction conditions can help in scaling up the synthesis process while maintaining product quality.
化学反応の分析
Types of Reactions: Methyl 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be employed to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols, along with strong bases like sodium hydride (NaH), are typically employed in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups, such as amides and esters.
科学的研究の応用
Methyl 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes and enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which Methyl 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Methyl 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate can be compared with other similar compounds, such as:
Methyl 3,4-dimethoxybenzoate: Similar structure but lacks the fluorine atom.
Methyl 2-fluorobenzoate: Similar structure but lacks the dimethoxyphenyl group.
Methyl 4-(3,5-dimethoxyphenyl)benzoate: Similar structure but without the fluorine atom at the 2-position.
特性
IUPAC Name |
methyl 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4/c1-19-12-6-11(7-13(9-12)20-2)10-4-5-14(15(17)8-10)16(18)21-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMDDCXLUWIZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate](/img/structure/B7962861.png)
![Methyl 2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetate](/img/structure/B7962866.png)

